molecular formula C7H15NO4S B1305632 3-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl-amino)-propane-1,2-diol CAS No. 305855-91-8

3-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl-amino)-propane-1,2-diol

Cat. No. B1305632
CAS RN: 305855-91-8
M. Wt: 209.27 g/mol
InChI Key: OTEWYXHAMMFDLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemoselective Thioacetalization

The study titled "Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions" explores an innovative approach to thioacetalization. This process involves the use of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione as a substitute for propane-1,3-dithiol, which is advantageous due to its non-thiolic, odorless nature. The research demonstrates that a variety of aldehydes and aliphatic ketones can be successfully converted into dithioacetals with high yields. Notably, the slower reaction rate with aromatic ketones allows for the chemoselective protection of aromatic aldehydes or aliphatic ketones, distinguishing them from aromatic ketones .

Crystallization and Spontaneous Resolution

In the paper "Crystallization features and spontaneous resolution of 3-(2,6-dimethoxyphenoxy)propane-1,2-diol: The case of stable conglomerate and metastable solid solution," the phase behavior of 3-(2,6-dimethoxyphenoxy)propane-1,2-diol is examined using IR spectroscopy, X-ray diffraction, and DSC methods. The study reveals that this racemic diol is capable of spontaneous resolution, separating into (S)- and (R)-enantiomers through preferential crystallization. Although separation is achieved, the resulting crystalline precipitates exhibit moderate enantiomeric excess values between 60-70%. This is attributed to the formation of a metastable phase of solid solution during the crystallization process .

Synthesis Analysis

The synthesis of 3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol is not directly discussed in the provided papers. However, the chemoselective thioacetalization process described in paper could potentially be applied to the synthesis of similar sulfur-containing compounds. The method's high yields and chemoselectivity under solvent-free conditions suggest it could be a valuable technique for synthesizing a variety of sulfur-containing diols, including those with similar structures to the compound .

Molecular Structure Analysis

While the molecular structure of 3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol is not analyzed in the provided papers, the crystallization study in paper offers insights into the structural aspects of a related diol compound. The use of X-ray diffraction in this study could be a useful tool for analyzing the molecular structure of the compound , as it would allow for the determination of its crystal structure and stereochemistry.

Chemical Reactions Analysis

The chemical reactions involving the compound of interest are not specifically addressed in the provided papers. However, the thioacetalization reaction described in paper could be relevant if the compound were to undergo similar sulfur-based reactions. The ability to selectively protect certain functional groups while reacting with others could be an important consideration in the chemical reactions analysis of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol are not detailed in the provided papers. Nonetheless, the methods used in paper , such as IR spectroscopy and DSC, could be applied to determine the physical properties such as melting points, solubility, and thermal behavior of the compound. Chemical properties could be inferred from the compound's reactivity in thioacetalization reactions, as discussed in paper .

properties

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)amino]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c9-4-7(10)3-8-6-1-2-13(11,12)5-6/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEWYXHAMMFDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385292
Record name 3-[(2,3-Dihydroxypropyl)amino]-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl-amino)-propane-1,2-diol

CAS RN

305855-91-8
Record name 3-[(2,3-Dihydroxypropyl)amino]-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.